Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 438218-50-9
VCID: VC21480665
InChI: InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3
SMILES: COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C13H10FNO6
Molecular Weight: 295.22g/mol

Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate

CAS No.: 438218-50-9

Cat. No.: VC21480665

Molecular Formula: C13H10FNO6

Molecular Weight: 295.22g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate - 438218-50-9

Specification

CAS No. 438218-50-9
Molecular Formula C13H10FNO6
Molecular Weight 295.22g/mol
IUPAC Name methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3
Standard InChI Key DORWUDYMEXDISF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]

Introduction

Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a methyl ester group and a phenoxy moiety containing fluorine and nitro functional groups. This compound's structural complexity and potential applications make it an interesting subject for chemical and pharmaceutical research.

Synthesis

The synthesis of Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions, starting with the functionalization of the furan ring. A general approach includes:

  • Preparation of the Furan Derivative:

    • The furan ring is functionalized with a methyl ester group through esterification or acylation reactions.

  • Formation of the Phenoxy Substituent:

    • The phenoxy moiety is introduced by nucleophilic substitution using 4-fluoro-2-nitrophenol as a precursor.

    • This step often employs mild bases like potassium carbonate in solvents such as dimethylformamide (DMF).

  • Final Coupling Reaction:

    • The phenoxy derivative is coupled to the furan core via a Williamson ether synthesis or similar reaction mechanism.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Confirms the presence of aromatic protons, methylene groups, and methyl ester protons.

    • 13C^{13}C NMR: Identifies carbon environments including aromatic carbons, ester carbons, and ether-linked carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) provides molecular ion peaks corresponding to the exact mass of the compound.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as nitro (1340cm1\sim1340 \, \text{cm}^{-1}), ester (1735cm1\sim1735 \, \text{cm}^{-1}), and ether (1100cm1\sim1100 \, \text{cm}^{-1}).

  • Elemental Analysis:

    • Confirms the empirical formula by determining carbon, hydrogen, nitrogen, and oxygen content.

Applications

Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate has potential applications in several fields:

  • Pharmaceutical Research:

    • The electron-withdrawing nitro and fluoro groups suggest possible bioactivity, including antimicrobial or antitumor properties.

    • Structural similarity to other active compounds indicates its potential as a lead molecule for drug development.

  • Material Science:

    • The compound may serve as a precursor for synthesizing advanced materials due to its functionalized aromatic system.

  • Synthetic Chemistry:

    • Its unique structure makes it an intermediate for creating more complex organic molecules.

Comparative Analysis with Related Compounds

Compound NameSubstituentsApplications
Methyl 5-(4-nitrophenyl)furan-2-carboxylateNitro (-NO2_2) on phenylAntimicrobial research
Methyl 5-(3-chloro-4-fluorophenoxy)methyl-furan-2-carboxylateChloro (-Cl), Fluoro (-F) on phenoxyPrecursor for agrochemical synthesis

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